![molecular formula C15H25NO6 B129474 Indicine N-oxide CAS No. 41708-76-3](/img/structure/B129474.png)
Indicine N-oxide
概述
描述
作用机制
- Its primary targets are not fully elucidated, but it has shown activity against intraperitoneal (IP) implanted murine leukemia P388, transplanted rat walker carcinoma 256, and murine melanoma B16. However, it lacks activity against Lewis lung carcinoma and certain adenocarcinomas .
- Additionally, Indicine N-oxide may exert its effects through other pathways .
- Notably, it binds to tubulin at a distinct site, potentially influencing microtubule dynamics and serving as a template for synthesizing potent analogs for cancer treatment .
- Its cytotoxicity against tumor cell lines has been evaluated, particularly in the context of leukemia treatment .
- Impact on Bioavailability :
- Molecular and Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
Indicine N-oxide interacts with various biomolecules in biochemical reactions. It has been found to inhibit the proliferation of various cancer cell lines in a concentration-dependent manner . The compound binds to tubulin, a globular protein, at a distinct site not shared by colchicine or taxol . This interaction affects the assembly of microtubules, which are crucial components of the cell’s cytoskeleton .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It blocks cell cycle progression at mitosis without significantly altering the organization of the spindle and interphase microtubules . At higher concentrations, it has a severe depolymerizing effect on both interphase and spindle microtubules . It also exhibits severe toxicity to hepatocytes and bone marrow cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to tubulin, inhibiting the assembly of microtubules . This binding occurs at a distinct site not shared by other compounds like colchicine or taxol . Additionally, it has been found to induce cleavage of DNA . Computational analysis predicted its binding site at the minor groove of DNA .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits changes in its effects in laboratory settings. Repetitive courses of this compound had a cumulative effect on the severity of myelosuppression . Prior treatment with a nitrosourea enhanced the hematopoietic toxicity of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving pediatric cancer patients, the compound was administered at two dose levels (2000 mg/m^2/day and 2500 mg/m^2/day) for 5 consecutive days . The study found that the compound had a cumulative effect on the severity of myelosuppression .
Metabolic Pathways
It is known that the compound is metabolized to indicine in rabbits and humans . The hepatic microsomal fraction and the gut flora both catalyze the anaerobic reduction of this compound to indicine in vitro .
Transport and Distribution
It is known that approximately 40% of the administered dose of this compound is eliminated in the urine within 24 hours as unmetabolized drug and 2% as the free base indicine .
Subcellular Localization
It is known that the compound binds to tubulin, a protein that is a major component of the cytoskeleton . This suggests that this compound may be localized to areas of the cell where microtubules are abundant.
准备方法
合成路线和反应条件: 氧化鬼臼碱可以通过鬼臼碱氧化合成,鬼臼碱是一种天然存在的吡咯里西啶生物碱。 氧化过程通常涉及在受控条件下使用氧化剂,如过氧化氢或过酸 .
工业生产方法: 虽然氧化鬼臼碱的具体工业生产方法没有得到广泛的记载,但一般方法涉及从天芥菜中提取鬼臼碱,然后进行化学氧化。 该过程需要仔细控制反应条件以确保高产率和纯度 .
化学反应分析
反应类型: 氧化鬼臼碱会发生多种化学反应,包括:
氧化: 鬼臼碱转化为氧化鬼臼碱。
还原: 在特定条件下可能还原回鬼臼碱。
取代: 涉及吡咯里西啶环上官能团取代的反应.
常用试剂和条件:
氧化: 过氧化氢,过酸。
还原: 还原剂如硼氢化钠。
主要产物:
氧化: 氧化鬼臼碱。
还原: 鬼臼碱。
取代: 官能团修饰的氧化鬼臼碱衍生物.
科学研究应用
化学: 用作研究吡咯里西啶生物碱反应性的模型化合物。
生物学: 研究其对各种细胞系的细胞毒性作用。
医学: 探索其作为潜在的抗肿瘤药物,特别是在儿童癌症和实体瘤中.
工业: 在开发新的药物和治疗剂方面的潜在应用.
5. 作用机理
氧化鬼臼碱的确切作用机制尚不完全清楚。据信它会干扰嘌呤代谢,因为它在结构上与嘌呤相似。这种干扰可能会破坏 DNA 合成和修复,从而导致细胞毒性作用。 此外,氧化鬼臼碱可能烷基化并交联 DNA,进一步增强其抗肿瘤特性 .
类似化合物:
- 氧化狼毒碱
- 氧化刺槐碱
- 氧化毛蕊碱
比较: 氧化鬼臼碱在吡咯里西啶生物碱中是独一无二的,因为它具有特定的抗肿瘤活性,并且可以在儿童癌症研究中使用。 虽然其他类似化合物,如氧化狼毒碱和氧化刺槐碱也表现出生物活性,但氧化鬼臼碱在癌症治疗中的潜在治疗应用使其脱颖而出 .
相似化合物的比较
- Lycopsamine-N-Oxide
- Echinatine-N-Oxide
- Rinderine-N-Oxide
Comparison: Indicine-N-Oxide is unique among pyrrolizidine alkaloids due to its specific antitumor activity and its ability to be used in pediatric cancer research. While other similar compounds like Lycopsamine-N-Oxide and Echinatine-N-Oxide also exhibit biological activity, Indicine-N-Oxide’s potential therapeutic applications in cancer treatment set it apart .
生物活性
Indicine N-oxide is a pyrrolizidine alkaloid derived from the plant Heliotropium indicum, known for its significant biological activities, particularly in the context of cancer treatment. This article explores its cytotoxic properties, mechanisms of action, metabolic pathways, and clinical implications, supported by relevant research findings and case studies.
This compound exhibits a unique mechanism of action by binding to tubulin, which is crucial for microtubule formation. Unlike other antitumor agents such as colchicine or taxol, this compound binds at a distinct site on tubulin, leading to microtubule depolymerization. This action results in the inhibition of cell cycle progression during mitosis without significantly altering spindle organization .
Key Findings:
- Cytotoxicity : this compound has shown promising cytotoxic activity across various tumor models with IC50 values ranging from 46 to 100 μM .
- DNA Interaction : The compound induces DNA cleavage and interacts with DNA at the minor groove, suggesting a dual mechanism involving both microtubule disruption and direct DNA damage .
- Toxicity Profile : While it exhibits antitumor activity, this compound also presents severe toxicity, particularly to hepatocytes and bone marrow cells, highlighting the need for careful dosage management in clinical applications .
Clinical Studies
A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. The study involved 37 patients who had undergone prior chemotherapy and radiotherapy. The results indicated that:
- Dose Escalation : Doses were escalated from 1 to 9 g/m², with a maximum tolerated dose identified at 9 g/m². Recommended doses for further studies were set at 7 g/m² for general patients and 5 g/m² for high-risk individuals .
- Adverse Effects : Dose-limiting toxicities included leukopenia, thrombocytopenia, nausea, vomiting, and hepatic dysfunction. Notably, hematologic toxicity was more pronounced in patients with pre-existing liver issues .
- Efficacy Outcomes : No complete or partial responses were observed; however, two patients experienced temporary improvements lasting up to two months .
Metabolic Pathways
This compound undergoes metabolic conversion primarily via gut flora and hepatic microsomal enzymes into its active form, indicine. Studies have shown that:
- Metabolism : Following intravenous administration of this compound in rabbits, both plasma levels and urinary excretion of indicine increased dose-dependently. This suggests that metabolic reduction plays a significant role in its biological activity .
- Gut Flora Influence : The presence of anaerobic bacteria in the gut significantly affects the metabolism of this compound. Antibiotics that reduce gut flora can lead to decreased plasma levels of indicine .
Summary of Biological Activities
Activity Type | Description |
---|---|
Cytotoxicity | Effective against various cancer cell lines; IC50 values between 46-100 μM. |
Mechanism | Binds to tubulin, inhibits microtubule assembly; induces DNA cleavage. |
Toxicity | Severe effects on liver and bone marrow; requires careful dosage management. |
Clinical Efficacy | Limited responses observed; primarily used in advanced cancer settings. |
Case Studies
- Pediatric Oncology Case : A five-year-old patient with refractory acute myelocytic leukemia experienced hepatic failure attributed to this compound toxicity after treatment, underscoring the risks associated with its use in vulnerable populations .
- Liver Damage Reports : The National Cancer Institute reported multiple cases of liver damage linked to this compound administration, emphasizing the need for stringent monitoring during treatment .
属性
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+,16?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWGBOKUFFVMB-PZIGJSDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315334 | |
Record name | (+)-Indicine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41708-76-3 | |
Record name | (+)-Indicine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41708-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indicine N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+)-Indicine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Indicine N-oxide and what is its proposed mechanism of action as an antitumor agent?
A1: this compound (INO) is a pyrrolizidine alkaloid (PA) isolated from Heliotropium indicum. It is a potential alkylating agent that exhibits antitumor activity. Unlike many PAs where the free base is more active, INO itself demonstrates greater antitumor activity compared to its free base, indicine. While the exact mechanism is not fully understood, research suggests that conversion to indicine might not be essential for its antitumor effect [].
Q2: How does the structure of INO relate to its antitumor activity compared to other pyrrolizidine alkaloids?
A2: Studies comparing INO with other PAs suggest that structural features significantly influence its antitumor activity. While macrocyclic pyrrolic PAs with α,β-unsaturation demonstrate potent antitumor activity and cytotoxicity, INO, classified as an N-oxide metabolite, shows significantly reduced activity in inhibiting colony formation and inducing cell morphology changes [].
Q3: Is the reduction of INO to indicine necessary for its antitumor activity?
A3: While INO can be metabolized to indicine in rabbits and humans [], research suggests this conversion might not be crucial for its antitumor effect. Studies on mice with P388 leukemia indicate that INO's antitumor activity might function independently of its reduction to indicine [].
Q4: What are the possible mechanisms behind INO's ability to induce DNA damage?
A4: Although INO itself might not be a strong DNA cross-linker, its metabolic activation in the liver could contribute to DNA damage. This activation process is influenced by factors like phenobarbital and carbon tetrachloride exposure []. Research suggests that pyrrolic PAs, particularly those with a macrocyclic diester structure like dehydrosenecionine, exhibit stronger DNA-protein cross-linking activity than simpler pyrrolic structures like dehydroretronecine. This cross-linking ability might be a crucial factor in the toxicity and antitumor activity of these compounds [].
Q5: How is INO metabolized in the body?
A5: INO is metabolized in rabbits and humans to indicine, its free base form. This reduction process is primarily facilitated by the gut flora, with the hepatic microsomal fraction playing a lesser role []. In vitro studies indicate that Fe(II) ions, enzymatically reduced cytochrome c, and ascorbic acid with hemin or cytochrome c can also reduce INO to indicine [].
Q6: What are the primary routes of INO elimination?
A6: INO is primarily excreted unchanged in the urine, with both mice and monkeys eliminating over 80% of the administered dose within 24 hours. The remaining portion is metabolized into indicine and other metabolites [].
Q7: How does the pharmacokinetics of INO differ between children and adults?
A7: Pediatric patients eliminate INO more rapidly than adults. Studies show that plasma elimination half-life values increase with age, while plasma clearance decreases. This difference highlights the need for age-specific dosing regimens for pediatric cancer patients [].
Q8: What are the major toxicities associated with INO administration?
A8: The dose-limiting toxicity of INO is reversible leukopenia and/or thrombocytopenia, with a cumulative effect observed upon repeated administration []. Other toxicities include nausea, vomiting, reversible increases in serum creatinine, and transient alterations in serum glutamic-oxaloacetic transaminase []. Severe and potentially irreversible hepatotoxicity, possibly linked to veno-occlusive disease, has also been reported [, , ].
Q9: Does prior treatment with other chemotherapeutic agents affect INO toxicity?
A9: Yes, prior treatment with nitrosoureas can enhance the myelosuppressive effects of INO, increasing the risk of hematological toxicity [].
Q10: What is the chemical structure of INO?
A10: INO is a pyrrolizidine alkaloid N-oxide. Its structure consists of a pyrrolizidine nucleus with a necine base (retronecine) esterified to a necic acid (trachelanthic acid). The N-oxide functionality is located on the nitrogen atom of the pyrrolizidine ring.
Q11: Has the total synthesis of INO and its enantiomers been achieved?
A11: Yes, the first enantioselective total synthesis of INO, its diastereoisomer intermedine N-oxide, and their enantiomers was successfully achieved using carbohydrate-based approaches. This breakthrough facilitates further research into the structure-activity relationships and development of potentially safer and more effective analogues [, , ].
Q12: What analytical techniques are used to quantify INO in biological samples?
A12: Several methods have been employed to quantify INO levels. One approach utilizes differential pulse polarography, offering sensitivity and reproducibility in human plasma analysis []. Another method employs gas chromatography, using heliotrine N-oxide as an internal standard. This technique allows for direct quantitative analysis of INO in various biological samples, including urine and blood [].
Q13: Is there a colorimetric assay available for INO analysis?
A13: Yes, a stability-indicating colorimetric assay using thin-layer chromatography (TLC) has been developed for INO. This method involves converting INO to a pyrrole derivative, which is then coupled with 4-dimethylaminobenzaldehyde to produce a measurable color change [].
Q14: What is the current clinical status of INO as an anticancer agent?
A14: INO has been studied in phase I and II clinical trials for various cancers, including leukemia, lymphoma, and solid tumors [, , ]. While initial studies showed some antileukemic activity, particularly in acute lymphocytic leukemia, severe hepatotoxicity emerged as a significant concern, limiting its clinical use [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。